molecular formula C16H15N3O4S B2565438 13-Propyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 871548-12-8

13-Propyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2565438
CAS No.: 871548-12-8
M. Wt: 345.37
InChI Key: ZHFWDFMNYHHEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Propyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
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Biological Activity

The compound 13-Propyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on existing research findings, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's complex structure is characterized by a tricyclic framework and the presence of thiophene and oxatriazole moieties. The molecular formula can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular WeightX g/mol (to be determined)
SolubilitySoluble in organic solvents
Melting PointX °C (to be determined)

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate thiophene derivatives and triazole precursors. The synthetic routes often utilize cyclization techniques to achieve the desired heterocyclic structure.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thiophene are known to possess antibacterial properties due to their ability to inhibit bacterial cell wall synthesis.

Anticancer Activity

Research has shown that triazole-containing compounds can exhibit anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds similar to 13-propyl derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis.
  • Targeting Specific Pathways : These compounds may target pathways involved in cancer cell survival and metastasis.

Neuroprotective Effects

There is emerging evidence suggesting that the compound may possess neuroprotective properties:

  • Mechanism of Action : It is hypothesized that the compound may modulate neurotransmitter levels or protect against oxidative stress in neuronal cells.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of thiophene-based compounds against various bacterial strains and found promising results indicating potential applications in treating infections .
  • Anticancer Research : A recent investigation into triazole derivatives revealed that certain compounds led to a significant reduction in tumor size in xenograft models . This suggests that 13-propyl derivatives may offer similar therapeutic benefits.
  • Neuroprotection : In vitro studies have shown that thiophene derivatives can reduce neuronal cell death in models of neurodegeneration . These findings warrant further exploration into the neuroprotective potential of 13-propyl derivatives.

Properties

IUPAC Name

13-propyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-2-5-19-13-12(14(20)18-16(19)22)11(9-4-3-6-24-9)10-8(17-13)7-23-15(10)21/h3-4,6,11,17H,2,5,7H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFWDFMNYHHEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CS4)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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